molecular formula C17H21NO4 B8259089 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid

4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid

Cat. No. B8259089
M. Wt: 303.35 g/mol
InChI Key: NBOZQJUIOCDUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541505B1

Procedure details

To a solution of tert-butyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate (2.63 g, 7.9 mmol, reference example 76) in dimethdxyethane (21 mL) is added 4-carboxybenzeneboronic acid (1.44 g, 8.7 mmol), 2M aqueous sodium carbonate (17.4 mL) and lithium chloride (0.99 g, 24 mmol). The mixture is degassed and then tetrakis(triphenylphosphine)palladium (450 mg, 0.4 mmol) added, the reaction is degassed again and then heated at reflux 6 h. The reaction is filtered and the solid washed with EtOAc. The organic phase is washed with 0.5 N HCl, dried (MgSO4), concentrated and purified by column chromatography (silica, 3% MeOH/CH2Cl2/0.1%HOAc) providing a semi-purified product. This material is titurated with ether and a small amount of CH2Cl2 to provide 0.27 g of the title compound as a white solid: m.p. 200-209 (dec); 1H NMR (300 MHz, CDCl3) d 8.07 (d, J=8.4 Hz, 2H), 7.47 (d, J=8.4 Hz, 2H), 6.20 (bs, 1H), 4.15-4.00 (m, 2H), 3.66 (t, J=5.6 Hz, 2H), 2.60-2.52 (m, 2H), 1.50 (s, 9H); MS (ion spray) m/z 304 (M+H+).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=1)(=O)=O.[C:22]([C:25]1[CH:30]=[CH:29][C:28](B(O)O)=[CH:27][CH:26]=1)([OH:24])=[O:23].C(=O)([O-])[O-].[Na+].[Na+].[Cl-].[Li+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.CCOCC>[C:22]([C:25]1[CH:30]=[CH:29][C:28]([C:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=2)=[CH:27][CH:26]=1)([OH:24])=[O:23] |f:2.3.4,5.6,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
1.44 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
Quantity
17.4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.99 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
Quantity
450 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
CUSTOM
Type
CUSTOM
Details
the reaction is degassed again
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction is filtered
WASH
Type
WASH
Details
the solid washed with EtOAc
WASH
Type
WASH
Details
The organic phase is washed with 0.5 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica, 3% MeOH/CH2Cl2/0.1%HOAc)
CUSTOM
Type
CUSTOM
Details
providing a semi-purified product

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)C=1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: CALCULATEDPERCENTYIELD 11.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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